3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
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Overview
Description
3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a unique combination of furan, imidazole, and pyridine moieties
Mechanism of Action
Target of Action
Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
It’s known that an acidic nh group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of similar molecules play crucial roles in binding to their targets .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways due to their wide range of biological and pharmacological properties .
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4,5-dihydro-1H-imidazole to form the intermediate compound. This intermediate is subsequently reacted with 3-(chloromethyl)pyridine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-ylmethyl)pyridine
- 1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
- 3-(chloromethyl)pyridine
Uniqueness
3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its combination of furan, imidazole, and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(12-4-2-8-19-12)17-7-6-16-14(17)20-10-11-3-1-5-15-9-11/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFNLSKSDEYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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